molecular formula C16H16ClNO4 B11609999 N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine

Cat. No.: B11609999
M. Wt: 321.75 g/mol
InChI Key: FOQCZPYGTIULFZ-UHFFFAOYSA-N
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Description

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine is a synthetic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The structure of this compound consists of a naphthoquinone core with a chlorine atom at the 3-position and a leucine moiety attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with leucine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at room temperature for 24 hours . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine involves its interaction with cellular targets such as enzymes and receptors. The compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It also exhibits antimicrobial activity by interfering with bacterial cell wall synthesis and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine is unique due to the presence of the leucine moiety, which imparts specific biological activities and enhances its solubility and bioavailability compared to other naphthoquinone derivatives.

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H16ClNO4/c1-8(2)7-11(16(21)22)18-13-12(17)14(19)9-5-3-4-6-10(9)15(13)20/h3-6,8,11,18H,7H2,1-2H3,(H,21,22)

InChI Key

FOQCZPYGTIULFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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